molecular formula C11H12BrN B1440545 5-Bromo-2-isobutylbenzonitrile CAS No. 856167-67-4

5-Bromo-2-isobutylbenzonitrile

Cat. No.: B1440545
CAS No.: 856167-67-4
M. Wt: 238.12 g/mol
InChI Key: LNXBMWBKHDYMAY-UHFFFAOYSA-N
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Description

5-Bromo-2-isobutylbenzonitrile is an organic compound with the molecular formula C11H12BrN. It belongs to the family of benzonitriles, which are aromatic compounds containing a cyano group attached to a benzene ring.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-isobutylbenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to alterations in drug metabolism . Additionally, this compound can bind to specific proteins, influencing their function and stability .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . It also impacts cellular metabolism by altering the activity of key metabolic enzymes . These effects can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation . For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can affect gene expression by binding to transcription factors and altering their activity . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as gene expression and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical or cellular response . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These metabolic interactions can affect the overall metabolic flux and levels of specific metabolites. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isobutylbenzonitrile can be achieved through several synthetic routes. One common method involves the bromination of 2-isobutylbenzonitrile using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps. This practical process is scalable and can be run successfully on a large scale with a high yield and significant cost reduction .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isobutylbenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Coupling: Boronic acids or esters in the presence of a palladium catalyst and a base like potassium carbonate.

Major Products Formed

    Substitution: Formation of various substituted benzonitriles.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of corresponding amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-2-isobutylbenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzonitrile
  • 5-Bromo-2-methylbenzonitrile
  • 5-Bromo-2-ethylbenzonitrile

Uniqueness

5-Bromo-2-isobutylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-2-(2-methylpropyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-8(2)5-9-3-4-11(12)6-10(9)7-13/h3-4,6,8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXBMWBKHDYMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679920
Record name 5-Bromo-2-(2-methylpropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856167-67-4
Record name 5-Bromo-2-(2-methylpropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-iodobenzonitrile (3.25 mmol) was combined with 6.5 mL of 0.5 M solution of iso-butylzinc bromide, the solution was degassed with argon, 100 mg of tetrakis(triphenylphosphine) palladium was added in one portion and the solution was stirred at rt under argon for 48 h. The solvents were removed under reduced pressure and the residual mixture was purified by column chromatography using Biotage 40L cartridge to obtain the title compound: 1H NMR (500 MHZ, CDCl3) δ 0.97 (d, J=8.5, 6H), 2.00 (m, 1H), 2.71 (d, J=7.5, 2H), 7.19 (d, J=8.5, 1H), 7.65 (dd, J=8.5, 2.0, 1H), 7.76 (d, J=2.0, 1H).
Quantity
3.25 mmol
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reactant
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solution
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Synthesis routes and methods II

Procedure details

To a solution of 5-amino-2-isobutylbenzonitrile (D57) (34 g) in acetonitrile (500 mL) was added HBr (24.37 mL) at 0° C. Then a solution of sodium nitrite (16.16 g) in water (50 mL) was added to the reaction mixture. After stirring for 30 min, copper(II) bromide (87 g) and copper(I) bromide (5.60 g) were added to the reaction mixture. The mixture was stirred at room temperature for 16 h. Saturated aqueous sodium bicarbonate solution was added to quench the reaction. The mixture was extracted with EA. The combined organic solution was dried over anhydrous sodium sulphate. After filtration and concentration, the residue was purified by column chromatography to give 5-bromo-2-(2-methylpropyl)benzonitrile (D58) (36 g) as a colorless oil. 6H (CDCl3, 400 MHz): 0.96 (6H, d), 1.98 (1H, m), 2.69 (2H, d), 7.18 (1H, d), 7.64 (1H, dd), 7.55 (1H, d).
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
24.37 mL
Type
reactant
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500 mL
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solvent
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16.16 g
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reactant
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Quantity
50 mL
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0 (± 1) mol
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copper(II) bromide
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87 g
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Name
copper(I) bromide
Quantity
5.6 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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